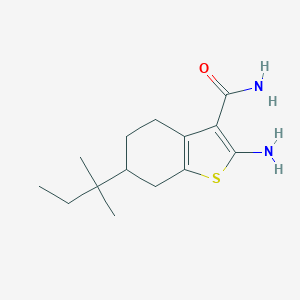

2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound belonging to the benzothiophene class This compound is characterized by its unique structure, which includes an amino group, a dimethylpropyl substituent, and a tetrahydrobenzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions

Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

Introduction of Amino Group: The amino group is introduced via nucleophilic substitution, often using ammonia or an amine derivative under controlled conditions.

Addition of Dimethylpropyl Group: The dimethylpropyl group is typically added through an alkylation reaction using a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions often require catalysts or bases to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammatory diseases.

Material Science: The compound’s unique structural properties make it a candidate for developing novel materials with specific electronic or optical characteristics.

Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding, providing insights into cellular processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, influencing cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Lacks the dimethylpropyl group, which may affect its pharmacokinetic properties.

6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Lacks the amino group, potentially altering its reactivity and biological activity.

Uniqueness

The presence of both the amino group and the dimethylpropyl substituent in 2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide imparts unique chemical and biological properties. These structural features enhance its potential as a versatile compound in various research applications, distinguishing it from similar compounds.

Biological Activity

2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound belonging to the benzothiophene class. This compound has garnered attention due to its potential biological activities, including cytostatic, anti-inflammatory, and antitubercular effects. The structural uniqueness of this compound contributes to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₅N₃OS, and it has a molecular weight of 303.45 g/mol. The compound features an amino group and a tetrahydrobenzothiophene ring which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For example, it has shown potential as a thymidylate synthase inhibitor, which is significant in cancer therapy due to its role in DNA synthesis.

- Receptor Modulation : It may bind to certain receptors that modulate cellular responses, leading to anti-inflammatory effects.

Biological Activity Summary

Recent studies have highlighted several biological activities associated with this compound:

| Activity | Description |

|---|---|

| Cytostatic Activity | Exhibits inhibition on tumor cell proliferation; potential use in cancer therapy. |

| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |

| Antitubercular | Demonstrates activity against Mycobacterium tuberculosis in preliminary studies. |

Case Studies and Research Findings

A study published in the Pharmaceutical Journal emphasized the synthesis of azomethine derivatives from 2-amino derivatives of benzothiophene. These derivatives exhibited enhanced cytostatic properties and were evaluated for their anti-inflammatory and antitubercular activities. The results indicated that specific substitutions on the benzothiophene core significantly influenced the biological activity of the compounds synthesized .

In another research effort focused on structure-activity relationships (SAR), compounds derived from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene were analyzed for their pharmacological properties. It was found that modifications at the amino and carboxamide positions could lead to improved efficacy against various pathogens .

Properties

IUPAC Name |

2-amino-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2OS/c1-4-14(2,3)8-5-6-9-10(7-8)18-13(16)11(9)12(15)17/h8H,4-7,16H2,1-3H3,(H2,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSZVGGFYXGNQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.